An In-depth Technical Guide to N-(2-methoxyethyl)oxan-4-amine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to N-(2-methoxyethyl)oxan-4-amine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, there has been a discernible shift from flat, aromatic molecules towards more three-dimensional structures. Saturated heterocyclic scaffolds have garnered significant attention for their ability to confer improved physicochemical properties and novel biological activities to drug candidates. Among these, the tetrahydropyran ring system stands out as one of the most frequently incorporated three-dimensional motifs in marketed drugs, second only to the ubiquitous phenyl ring.[1] This guide focuses on a specific derivative of this important scaffold, N-(2-methoxyethyl)oxan-4-amine (CAS Number: 887588-98-9), a molecule poised at the intersection of established structural significance and tailored functional modification.
The core of this molecule, the oxan-4-amine (also known as tetrahydropyran-4-amine) moiety, serves as a versatile building block in the synthesis of a wide array of biologically active compounds, particularly in the realm of oncology.[1] Its inherent structural features and the synthetic accessibility of its amine functionality make it an ideal starting point for the development of novel therapeutics. The addition of the N-(2-methoxyethyl) group introduces further nuances to the molecule's profile, potentially modulating its solubility, lipophilicity, metabolic stability, and target engagement.
This technical guide will provide a comprehensive overview of N-(2-methoxyethyl)oxan-4-amine, beginning with its synthesis and physicochemical properties. We will then delve into the well-established role of the oxan-4-amine core in drug discovery, followed by an expert analysis of the anticipated impact of the N-(2-methoxyethyl) substituent. Finally, detailed experimental protocols for the synthesis and characterization of this class of compounds will be presented, offering a practical resource for researchers in the field.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. While specific experimental data for N-(2-methoxyethyl)oxan-4-amine is not extensively published, we can infer its likely characteristics based on its constituent parts.
| Property | Value (Predicted) | Source |
| Molecular Formula | C8H17NO2 | - |
| Molecular Weight | 159.23 g/mol | - |
| XLogP3 | -0.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| pKa | 9.5 - 10.5 | - |
The presence of the methoxyethyl group is expected to increase the polarity and aqueous solubility of the parent oxan-4-amine. The ether and amine functionalities can act as hydrogen bond acceptors, while the secondary amine is a hydrogen bond donor, all of which can contribute to favorable interactions with biological targets and improved pharmacokinetic profiles.
Synthesis of the Oxan-4-amine Core
The synthesis of the parent scaffold, 4-aminotetrahydropyran, is a well-established process. A common and efficient method involves the reduction of an oxime precursor.[1]
Experimental Protocol: Synthesis of 4-Aminotetrahydropyran
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Oxime Formation: Dihydro-2H-pyran-4(3H)-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent (e.g., methanol or ethanol). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Oxime Reduction: The resulting dihydro-2H-pyran-4(3H)-one oxime is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation.[1]
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The oxime is dissolved in a suitable solvent, such as methanol.
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A hydrogenation catalyst, such as Raney Nickel, is added to the solution.
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The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature for several hours.
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Reaction progress is monitored by TLC.
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Work-up and Isolation:
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Upon completion, the catalyst is removed by filtration through a pad of Celite.
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The filtrate is concentrated under reduced pressure to yield the crude 4-aminotetrahydropyran.
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Further purification can be achieved by distillation or chromatography if necessary.
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Caption: Synthetic route to the 4-aminotetrahydropyran core.
N-Alkylation to N-(2-methoxyethyl)oxan-4-amine
With the 4-aminotetrahydropyran core in hand, the final step is the introduction of the 2-methoxyethyl group onto the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction. N-alkylation of amines is a fundamental transformation in organic synthesis with broad applications in the preparation of pharmaceuticals and other fine chemicals.[2][3]
Experimental Protocol: Synthesis of N-(2-methoxyethyl)oxan-4-amine
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Reaction Setup: 4-Aminotetrahydropyran is dissolved in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
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Addition of Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
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Alkylation: 1-bromo-2-methoxyethane (or a related electrophile like 2-methoxyethyl tosylate) is added to the reaction mixture.
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Reaction Conditions: The reaction is typically heated to facilitate the substitution reaction. The optimal temperature and reaction time should be determined empirically, with progress monitored by TLC or LC-MS.
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Work-up and Purification:
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Once the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts.
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The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.
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The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-methoxyethyl)oxan-4-amine.
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Caption: N-alkylation of 4-aminotetrahydropyran.
The Oxan-4-amine Scaffold in Drug Discovery: A Gateway to Potent Therapeutics
The tetrahydropyran-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a diverse range of diseases, most notably cancer. Its utility stems from its ability to serve as a three-dimensional, non-aromatic core that can be readily functionalized to optimize binding to biological targets.
Role in Kinase Inhibition
A significant number of kinase inhibitors incorporate the tetrahydropyran-4-amine moiety. For instance, derivatives of this scaffold have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[4] Overexpression of PLK4 is observed in various cancers, making it a promising anticancer target.[4] The tetrahydropyran ring often occupies a specific pocket within the kinase active site, and the amine functionality provides a crucial attachment point for other pharmacophoric elements that extend into other regions of the binding site, thereby enhancing potency and selectivity.
Versatility as a Building Block
The chemical tractability of the amine group on the tetrahydropyran ring allows for the facile introduction of a wide variety of substituents.[5] This enables the exploration of a vast chemical space and the fine-tuning of a molecule's properties to achieve the desired therapeutic profile. For example, the amine can be acylated, sulfonylated, or used in reductive amination reactions to introduce diverse side chains. This versatility makes the oxan-4-amine scaffold an invaluable tool in lead optimization campaigns.
The Influence of the N-(2-methoxyethyl) Substituent: A Medicinal Chemistry Perspective
The introduction of an N-(2-methoxyethyl) group is a deliberate modification intended to impart specific, advantageous properties to the parent molecule. While direct biological data for N-(2-methoxyethyl)oxan-4-amine is scarce, we can extrapolate the likely consequences of this substitution based on established principles of medicinal chemistry.
Modulation of Physicochemical Properties
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Solubility and Lipophilicity: The ether oxygen and the overall polarity of the methoxyethyl chain are expected to increase the aqueous solubility of the molecule compared to a simple N-alkyl substituent. This can be advantageous for improving bioavailability and formulation characteristics. The methoxyethyl group can also modulate the lipophilicity (LogP) of the compound, which is a critical parameter influencing membrane permeability and off-target effects.
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Basicity (pKa): The presence of the ether oxygen at the β-position relative to the nitrogen may have a modest impact on the basicity of the amine. This can be important for target binding, as the ionization state of the amine at physiological pH can dictate its ability to form key ionic interactions.
Impact on Pharmacokinetics and Metabolism
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Metabolic Stability: The ether linkage in the methoxyethyl group is generally more resistant to metabolic cleavage than a simple alkyl chain. This can lead to increased metabolic stability and a longer in vivo half-life. N-dealkylation is a common metabolic pathway for many amine-containing drugs, and the electronic nature of the methoxyethyl group may influence the rate of this process.[2]
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Membrane Permeability: The balance of polarity and lipophilicity imparted by the methoxyethyl group will influence the molecule's ability to cross cell membranes. This is a crucial factor for oral bioavailability and for reaching intracellular targets.
Potential for Novel Biological Activity
The introduction of alkoxyethyl moieties onto nitrogen heterocycles has been shown to result in compounds with a range of biological activities, including antiviral properties.[6] The methoxyethyl group can engage in specific hydrogen bonding or other non-covalent interactions with a biological target, potentially leading to enhanced potency or a novel mechanism of action.
Future Directions and Conclusion
N-(2-methoxyethyl)oxan-4-amine represents a fascinating and underexplored molecule that builds upon the solid foundation of the medicinally important tetrahydropyran-4-amine scaffold. While further experimental investigation is required to fully elucidate its biological profile, the strategic incorporation of the N-(2-methoxyethyl) group suggests a compound designed with improved drug-like properties in mind.
Future research should focus on:
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Biological Screening: Evaluating the compound against a panel of relevant biological targets, particularly protein kinases implicated in cancer.
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In Vitro ADME Profiling: Experimentally determining its solubility, permeability, metabolic stability, and potential for drug-drug interactions.
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Structural Biology: Obtaining co-crystal structures of the compound with its biological target(s) to understand the molecular basis of its activity and to guide further optimization.
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